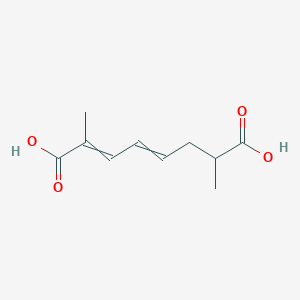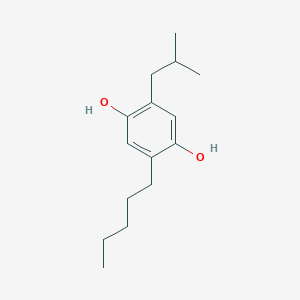![molecular formula C19H21NOSe B14304783 N-[2-(Phenylselanyl)cyclohexyl]benzamide CAS No. 114290-37-8](/img/structure/B14304783.png)
N-[2-(Phenylselanyl)cyclohexyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Phenylselanyl)cyclohexyl]benzamide is an organic compound that features a cyclohexyl ring substituted with a phenylselanyl group and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenylselanyl)cyclohexyl]benzamide typically involves the reaction of cyclohexylamine with phenylselenyl chloride to form the intermediate N-(2-phenylselanyl)cyclohexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product, this compound. The reactions are generally carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Phenylselanyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding cyclohexylbenzamide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Cyclohexylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(Phenylselanyl)cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.
Biology: Studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mecanismo De Acción
The mechanism of action of N-[2-(Phenylselanyl)cyclohexyl]benzamide involves its ability to interact with biological molecules through the phenylselanyl group. This group can undergo redox reactions, which can modulate the oxidative state of cells and influence various biochemical pathways. The compound may target specific enzymes or proteins involved in oxidative stress responses, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Phenylselanyl)cyclohexylamine: An intermediate in the synthesis of N-[2-(Phenylselanyl)cyclohexyl]benzamide.
Cyclohexylbenzamide: A reduced form of the compound without the phenylselanyl group.
Phenylselanyl derivatives: Other compounds containing the phenylselanyl group, which may have similar redox properties.
Uniqueness
This compound is unique due to the presence of both the phenylselanyl group and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research in various fields.
Propiedades
Número CAS |
114290-37-8 |
|---|---|
Fórmula molecular |
C19H21NOSe |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
N-(2-phenylselanylcyclohexyl)benzamide |
InChI |
InChI=1S/C19H21NOSe/c21-19(15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21) |
Clave InChI |
YOWZYGGHRPSWAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)

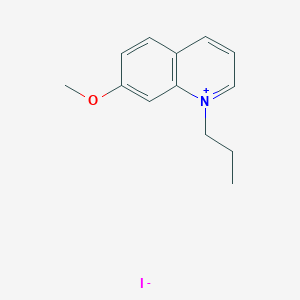

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
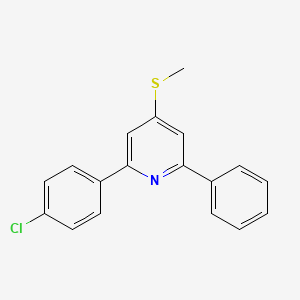
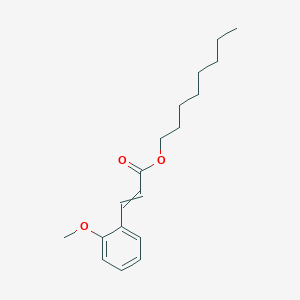
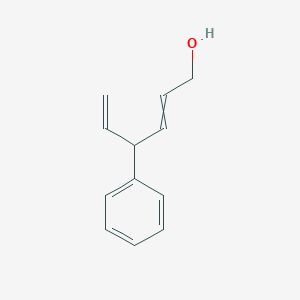

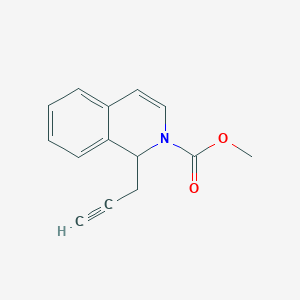
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
